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Abstract
The ryanodine receptor (RyR), a critical intracellular calcium release channel, plays a pivotal

role in excitation-contraction coupling in muscle tissues. Dysregulation of RyR function, often

characterized by pathological calcium "leak," is implicated in the pathophysiology of numerous

cardiovascular and skeletal muscle disorders. The 1,4-benzothiazepine derivative, S107, has

emerged as a promising therapeutic agent that stabilizes the ryanodine receptor, primarily by

enhancing the binding of the accessory protein FKBP12 (calstabin). This technical guide

provides an in-depth overview of the mechanism of action of S107, a compilation of

quantitative data regarding its effects, detailed experimental protocols for its study, and a

visualization of the relevant signaling pathways.

Introduction
The ryanodine receptor is a large tetrameric channel located on the membrane of the

sarcoplasmic/endoplasmic reticulum. Its primary function is to release stored calcium ions into

the cytoplasm, initiating muscle contraction and other cellular processes. The channel's gating

is a tightly regulated process involving various endogenous ligands, protein-protein

interactions, and post-translational modifications. One of the key regulatory proteins is the

FK506-binding protein 12 (FKBP12 or calstabin-1 for the skeletal muscle isoform RyR1, and

FKBP12.6 or calstabin-2 for the cardiac isoform RyR2). FKBP12 binds to each of the four RyR
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subunits, stabilizing the channel in its closed state and preventing aberrant calcium leakage

during the resting phase of the cell.

In several pathological conditions, including heart failure, cardiac arrhythmias, and certain

myopathies, the interaction between RyR and FKBP12 is disrupted.[1][2] This dissociation is

often precipitated by factors such as oxidative stress, which leads to post-translational

modifications of the RyR channel.[1][2] The resulting "leaky" channels contribute to cellular

calcium dyshomeostasis, leading to impaired muscle function, arrhythmias, and cellular

damage. S107 is a compound designed to counteract this pathological cascade by stabilizing

the RyR-FKBP12 complex.[1][2]

Mechanism of Action of S107
S107 is a 1,4-benzothiazepine derivative that exerts its primary effect by stabilizing the

interaction between the ryanodine receptor and FKBP12.[1][2] Its mechanism is particularly

relevant under conditions of cellular stress, where the RyR-FKBP12 complex is prone to

dissociation.

Stabilization of the RyR-FKBP12 Complex
Under normal physiological conditions, FKBP12 is tightly bound to the ryanodine receptor.

However, under conditions of oxidative stress, such as the presence of reactive oxygen

species or nitric oxide donors (e.g., NOC12), the RyR channel can undergo modifications like

S-nitrosylation.[1] These modifications can lead to the dissociation of FKBP12, resulting in an

increased open probability of the channel and a subsequent calcium leak.

S107 has been shown to increase the binding of FKBP12 to RyR1, particularly in the presence

of reduced glutathione (GSH) and the NO-donor NOC12.[1][2] Conversely, its effect is

diminished in the presence of oxidized glutathione (GSSG), highlighting the redox-sensitive

nature of its action.[1][2] By promoting the re-association or preventing the dissociation of

FKBP12, S107 effectively "plugs" the calcium leak, restoring normal channel function.[1]

Signaling Pathway
The signaling pathway involving S107, the ryanodine receptor, and FKBP12 is centered around

the modulation of the channel's conformational state. The dissociation of FKBP12 is a key

event that leads to a "leaky" channel. S107 intervenes in this process, promoting the stable
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association of FKBP12 with the RyR channel, thereby maintaining its closed state during

diastole.

S107 mechanism of action on the RyR1-FKBP12 complex.

Quantitative Data
The following tables summarize the quantitative data available for S107 in relation to its

interaction with the ryanodine receptor.

Table 1: Binding Affinity and Stoichiometry of S107

Parameter Value Species/System Reference

EC50 ~52 µM

Rabbit Skeletal

Muscle SR Vesicles

([3H]S107 binding)

[1][2]

Stoichiometry
~48 molecules / RyR1

tetramer

Rabbit Skeletal

Muscle SR Vesicles

([3H]S107 binding)

[1][2]

Binding Nature

Low affinity, with non-

specific and specific

components

Rabbit Skeletal

Muscle SR Vesicles
[1]

Table 2: Functional Effects of S107 on RyR1 Channel Activity
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Experimental
Condition

S107
Concentration

Effect Reference

FKBP12 Binding to

RyR1
44 µM

Increased binding in

the presence of GSH

and NOC12

[1][2]

NOC12-induced RyR1

Activation
>10 µM

Significant inhibition of

[3H]ryanodine binding
[1]

Single Channel

Activity (FKBP12-

depleted RyR1)

25 µM

Augmented the

FKBP12-mediated

decrease in channel

open probability

[1]

FKBP12 Dissociation

in Homogenates
Not specified

Attenuated

dissociation in the

presence of oxidized

glutathione and

NOC12

[1][2]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

effects of S107 on the ryanodine receptor.

[3H]S107 and [3H]Ryanodine Binding Assays
These assays are fundamental for determining the binding characteristics of S107 to the RyR

and for indirectly measuring channel activity.
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Workflow for Radioligand Binding Assays

Sample Preparation

Binding Reaction

Detection and Analysis

Isolate Sarcoplasmic Reticulum (SR)
Vesicles from Muscle Tissue

Incubate SR vesicles with
[3H]S107 or [3H]ryanodine

and experimental compounds (e.g., S107, NOC12)

Separate bound from free radioligand
(e.g., filtration through glass fiber filters)

Wash filters to remove
non-specifically bound radioligand

Quantify radioactivity on filters
using liquid scintillation counting

Analyze data to determine
EC50, Bmax, and other binding parameters

Click to download full resolution via product page

General workflow for radioligand binding assays.

Protocol for [3H]Ryanodine Binding:
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Preparation of Reaction Mixture: Prepare a binding buffer containing 20 mM imidazole (pH

7.0), 0.6 M KCl, 0.15 M sucrose, protease inhibitors, and 0.1 mM Ca2+.

Incubation: Incubate sarcoplasmic reticulum (SR) vesicles with a near-saturating

concentration of 20 nM [3H]ryanodine in the prepared reaction mixture. For experimental

conditions, include S107 and/or other modulators (e.g., 50 µM NOC12). For determination of

non-specific binding, include a 1000- to 2000-fold excess of unlabeled ryanodine in parallel

samples.

Equilibration: Incubate the reaction mixtures at 24°C for a sufficient time to reach equilibrium

(e.g., 5 hours).

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters.

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and

quantify the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Analyze the data to determine the effects of S107 on RyR1 activity.

Single-Channel Recordings in Planar Lipid Bilayers
This technique allows for the direct observation of the gating behavior of individual RyR

channels.

Protocol:

Bilayer Formation: Form a planar lipid bilayer containing a 5:3:2 ratio of

phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine (25 mg of total

phospholipid/ml of n-decane) across a small aperture separating two chambers (cis and

trans).

Vesicle Fusion: Add SR vesicles to the cis (cytoplasmic) side of the bilayer to allow for fusion

and incorporation of RyR channels into the bilayer. The trans (luminal) side is held at ground

potential.
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Recording Conditions: Use a recording solution of 0.25 M Cs methanesulfonate and 10 mM

CsHepes (pH 7.4) on both sides of the bilayer.

Data Acquisition: Record single-channel currents at a constant holding potential (e.g., +40

mV).

Experimental Manipulations: Perfuse the cis chamber with solutions containing FKBP12

and/or S107 to observe their effects on channel gating.

Data Analysis: Analyze the recorded currents to determine the channel open probability (Po),

mean open and closed times, and conductance levels. A significant decrease in Po in the

presence of FKBP12 and S107 indicates channel stabilization.[1]

Co-immunoprecipitation of RyR1 and FKBP12
This method is used to assess the association between RyR1 and FKBP12 in the presence

and absence of S107.

Protocol:

Treatment of SR Membranes: Incubate SR membranes with or without 44 µM S107 and 0.1

M NOC12 at 24°C for 90 minutes.

Solubilization: Solubilize the membranes in a buffer containing 15 mM NaPipes (pH 7.2), 0.5

M sucrose, 1 M NaCl, 2.5% Triton X-100, and protease inhibitors.

Incubation and Centrifugation: Incubate the samples on ice and then centrifuge to pellet

insoluble material.

Immunoprecipitation: Incubate the supernatant with an anti-RyR1 antibody overnight at 4°C

with gentle rotation.

Bead Capture: Add protein A/G-agarose beads to the mixture and incubate for 2-4 hours at

4°C to capture the antibody-antigen complexes.

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to

remove non-specifically bound proteins.
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Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Immunoblotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and

probe with antibodies against RyR1 and FKBP12 to detect the co-precipitated proteins. An

increased amount of co-precipitated FKBP12 in the S107-treated samples indicates

enhanced association with RyR1.[1]

Therapeutic Potential and Future Directions
The ability of S107 to stabilize the ryanodine receptor and prevent pathological calcium leak

has positioned it as a promising therapeutic candidate for a range of diseases.

Heart Failure and Arrhythmias: In preclinical models of heart failure, S107 has been shown

to improve cardiac function and reduce arrhythmias by preventing the depletion of calstabin2

from the RyR2 complex.[3] It has also demonstrated efficacy in preventing stress-induced

ventricular arrhythmias in mouse models.[4]

Muscular Dystrophies: Leaky RyR1 channels are implicated in the pathology of certain

muscular dystrophies. S107 has been shown to improve muscle function and exercise

capacity in animal models of these diseases.

While the preclinical data for S107 and other "rycals" are encouraging, further research and

clinical trials are necessary to establish their safety and efficacy in humans. To date, clinical

trials with S107 for heart failure have not been extensively reported.[5] Future research will

likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of S107 and

related compounds, as well as identifying patient populations most likely to benefit from this

therapeutic approach.

Conclusion
S107 represents a targeted therapeutic strategy aimed at correcting a fundamental molecular

defect—the destabilization of the ryanodine receptor-calstabin complex—that underlies the

pathophysiology of various debilitating diseases. By enhancing the binding of FKBP12 to the

RyR channel, S107 effectively mitigates pathological calcium leak, offering the potential to

restore normal cellular function in cardiac and skeletal muscle. The experimental protocols and

quantitative data presented in this guide provide a comprehensive resource for researchers
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and drug development professionals working to further elucidate the therapeutic potential of

S107 and other ryanodine receptor stabilizers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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